molecular formula C15H18FNO5S B2822996 5-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzenesulfonamide CAS No. 1795484-18-2

5-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzenesulfonamide

Cat. No.: B2822996
CAS No.: 1795484-18-2
M. Wt: 343.37
InChI Key: ZJYZAWWCWVOLPG-UHFFFAOYSA-N
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Description

5-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including a fluorine atom, a furan ring, a hydroxy group, and a methoxybenzenesulfonamide moiety, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-furancarboxaldehyde.

    Introduction of the hydroxy group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).

    Sulfonamide formation: The sulfonamide moiety can be formed by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone, potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol or amine derivative.

    Substitution: Formation of iodinated or other nucleophile-substituted derivatives.

Scientific Research Applications

5-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-N-(3-(furan-2-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide: Similar structure but lacks the methyl group on the hydroxypropyl chain.

    5-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-benzenesulfonamide: Similar structure but lacks the methoxy group on the benzene ring.

    5-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide: Similar structure but has a methyl group instead of a methoxy group on the benzene ring.

Uniqueness

The uniqueness of 5-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom, furan ring, hydroxy group, and methoxybenzenesulfonamide moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

5-fluoro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO5S/c1-15(18,9-12-4-3-7-22-12)10-17-23(19,20)14-8-11(16)5-6-13(14)21-2/h3-8,17-18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYZAWWCWVOLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNS(=O)(=O)C2=C(C=CC(=C2)F)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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